Rupestonic acid

Vue d'ensemble

Description

L’acide rupestonique est un composé sesquiterpénique isolé de la plante Artemisia rupestris LCe composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés antivirales, anti-inflammatoires et antitumorales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide rupestonique peut être synthétisé par différentes voies chimiques. Une méthode consiste à estérifier l’acide rupestonique à l’aide de sulfate de diméthyle pour former du rupestonate de méthyle, suivie d’une oxydation de Davis en présence de bis(triméthylsilyl)amide de lithium et d’oxaziridine de camphorylsulfonyle . Une autre approche implique la synthèse asymétrique de l’acide rupestonique, qui permet la production de composés optiquement purs .

Méthodes de production industrielle

La production industrielle de l’acide rupestonique implique généralement l’extraction de Artemisia rupestris L. entière séchée à l’aide de techniques d’extraction par micro-ondes et d’extraction par fluide supercritique. Le composé extrait est ensuite purifié par chromatographie sur colonne pour obtenir de l’acide rupestonique de haute pureté .

Analyse Des Réactions Chimiques

Esterification Reactions

Rupestonic acid's carboxyl group (−COOH) undergoes esterification under basic conditions. For example:

-

Methylation : Reaction with dimethyl sulfate (DMS) and potassium carbonate (K₂CO₃) yields methyl rupestonate (C₁₆H₂₄O₃) with 98% efficiency .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | DMS, K₂CO₃, RT | Methyl rupestonate | 98% |

This reaction protects the carboxyl group for subsequent modifications, such as hydrogenation or fluorophore conjugation.

Hydrogenation Reactions

The α,β-unsaturated carbonyl system in this compound is susceptible to catalytic hydrogenation:

-

Reduction of double bonds : Hydrogenation over 10% Pd/C in ethyl acetate (EtOAc) or ethanol (EtOH) produces dihydrogenated derivatives (C₁₅H₂₄O₃) .

| Reaction Type | Catalyst/Solvent | Product | Application | Reference |

|---|---|---|---|---|

| Hydrogenation | 10% Pd/C, EtOAc/EtOH | Dihydrogen methyl rupestonate | Anti-influenza analogs |

This modification alters the compound’s planarity and bioactivity, enhancing its therapeutic potential.

Conjugation with Fluorophores

This compound has been integrated into aggregation-induced emission (AIE) systems via 2,4-thiazolidinedione linkers:

-

Probe Synthesis : Reacted with triphenylamine (fluorophore) and 2,4-thiazolidinedione (bridge) to form an AIE-active probe (M5-0) .

| Component | Role | Interaction | Outcome | Reference |

|---|---|---|---|---|

| Triphenylamine | Fluorophore | Covalent conjugation | AIE emission at 600 nm | |

| 2,4-Thiazolidinedione | Linker | Carboxyl coupling | Enhanced cellular imaging |

This reaction leverages the carboxyl group of this compound, forming hydrogen bonds with amino acid residues (e.g., ARG980) during molecular docking .

Hydrogen Bonding Interactions

This compound participates in non-covalent interactions critical for biological activity:

-

Anti-tumor mechanism : Forms hydrogen bonds with ASP939 (via carbonyl oxygen) in TNBC cells, inducing apoptosis .

-

Probe binding : The AIE probe exhibits three hydrogen bonds with ARG980, compared to one bond in native this compound .

| Interaction Partner | Bond Type | Biological Impact | Reference |

|---|---|---|---|

| ASP939 (protein) | Hydrogen bond | Apoptosis induction | |

| ARG980 (probe) | Triple hydrogen bond | Enhanced binding affinity |

Structural Limitations in Reactivity

The non-conjugated fatty rings in this compound restrict electronic delocalization, impacting fluorescence and reactivity:

-

Conjugation challenges : Only the carbonyl and adjacent double bonds participate in AIE systems, limiting emission intensity .

-

Design implications : Simplifying the structure or prioritizing conjugation-friendly substituents improves probe efficacy .

| Structural Feature | Reactivity Impact | Design Consideration | Reference |

|---|---|---|---|

| Non-conjugated rings | Weak fluorescence | Simplify structure | |

| Carbonyl group | Hydrogen bonding | Retain for bioactivity |

Applications De Recherche Scientifique

Anti-Tumor Applications

Recent studies have highlighted the anti-tumor effects of rupestonic acid. A notable investigation synthesized a fluorescent probe based on this compound, which demonstrated promising anti-tumor properties in vitro. The probe was integrated into an aggregation-induced emission system, showing potential for use in theragnostic applications—combining therapy and diagnostics in cancer treatment .

Case Study: Fluorescent Probe Development

- Objective : To develop a fluorescent probe using this compound.

- Methodology : The synthesis involved triphenylamine as a fluorophore and 2,4-thiazolidinedione as a bridge.

- Results : The probe exhibited significant cytotoxicity against cancer cells, indicating its potential in anti-tumor therapies.

Anti-Viral Activity

This compound and its derivatives have shown effectiveness against various viruses, particularly hepatitis B and influenza viruses. A derivative known as YZH-106 was found to inhibit the secretion of hepatitis B surface antigens (HBsAg) and viral replication by promoting lysosomal degradation of viral proteins .

Case Study: YZH-106 Efficacy

- Objective : To evaluate the antiviral activity of YZH-106.

- Methodology : HepG2.2.1.5 cells were treated with YZH-106, and levels of HBsAg were measured using ELISA.

- Results : Significant reduction in HBsAg levels was observed, suggesting potential for hepatitis B treatment.

Anti-Influenza Properties

This compound has been identified as a promising candidate for treating influenza viruses. Research has focused on synthesizing derivatives to enhance its antiviral efficacy. One study reported that certain derivatives exhibited higher activity against influenza A strains than standard antiviral drugs like ribavirin and oseltamivir .

Data Table: Anti-Influenza Activity of this compound Derivatives

| Compound | Virus Type | IC50 (µg/mL) | Comparison Drug | Activity Level |

|---|---|---|---|---|

| This compound | Influenza A H1N1 | 0.69 | Ribavirin | Superior |

| Derivative 3p | Influenza A H3N2 | 0.69 | Oseltamivir | Superior |

| Derivative 2 | Influenza B | 1.20 | Oseltamivir | Comparable |

Metabolism Studies

Understanding the metabolism of this compound is crucial for its application in drug development. A study identified ten metabolites formed after oral administration in rats, providing insights into its pharmacokinetics and potential therapeutic modifications .

Metabolite Identification

- Methodology : High-performance liquid chromatography coupled with mass spectrometry was used to analyze rat urine post-administration.

- Findings : Major metabolites were formed through oxidation and glucuronidation, suggesting pathways for enhancing bioavailability.

Mécanisme D'action

L’acide rupestonique exerce ses effets par le biais de diverses cibles moléculaires et voies. Par exemple, il a été démontré qu’il inhibait la réplication du virus de la grippe en activant la réponse interféronne médiée par l’hémoxygénase-1 . De plus, ses propriétés antitumorales sont attribuées à sa capacité à induire l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

L’acide rupestonique est unique parmi les sesquiterpènes en raison de ses diverses activités biologiques. Des composés similaires comprennent :

- Acide acyphyllique

- Acide rupestrique

- Acide isorupestonique

Ces composés partagent des similitudes structurales avec l’acide rupestonique, mais diffèrent par leurs activités biologiques spécifiques et leur puissance.

Activité Biologique

Rupestonic acid, a bioactive compound derived from Artemisia rupestris L. , has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

Overview of this compound

This compound is classified as a sesquiterpene and is primarily isolated from the traditional Chinese medicinal herb Artemisia rupestris L. . This plant has been used for centuries for its medicinal properties, including anti-inflammatory, antitumor, and antiviral effects. Recent studies have highlighted the potential of this compound and its derivatives in treating various diseases, particularly viral infections and cancer.

-

Inhibition of Hepatitis B Virus (HBV) :

- A derivative of this compound, YZH-106 , has been shown to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and viral replication in hepatocytes. The compound promotes lysosomal degradation of viral proteins by binding to the PreS2 domain of L- and M-HBsAg, preventing their entry into the endoplasmic reticulum (ER) .

-

Anti-influenza Activity :

- This compound exhibits potent activity against influenza viruses. Various derivatives have been synthesized to enhance this activity. For instance, certain analogues demonstrated IC50 values as low as 0.69 μg/mL against influenza A (H1N1 and H3N2) . The structure-activity relationship (SAR) indicates that modifications to the chemical structure can significantly impact antiviral potency .

Data Table: Antiviral Potency of this compound Derivatives

| Compound | Virus Type | IC50 (μg/mL) | Reference |

|---|---|---|---|

| YZH-106 | HBV | Not specified | |

| 3p | Influenza A (H1N1) | 0.69 | |

| 3o | Influenza B | Not specified | |

| 13 (allyl group) | Influenza A (H1N1) | 4.27 | |

| Dihydrogen amide 3 | Influenza B | 5.5 |

Antitumor Activity

This compound has also demonstrated promising anticancer properties:

-

In Vitro Studies :

- Research involving the MDA-MB-231 cell line (triple-negative breast cancer) showed that this compound could inhibit cell proliferation with an inhibition rate of 86.5% at a concentration of 20 μM . This suggests that this compound may induce apoptosis or inhibit essential survival pathways in cancer cells.

- Fluorescent Probe Development :

Case Study: Hepatitis B Treatment

In a controlled study, YZH-106 was administered to HepG2.2.15 cells, which stably express HBV. The results indicated a significant reduction in both HBsAg and HBeAg secretion in a dose-dependent manner without adversely affecting cell proliferation at lower concentrations .

Case Study: Influenza Virus Inhibition

A series of synthesized derivatives were tested against influenza viruses in MDCK cell cultures, revealing that specific structural modifications led to enhanced antiviral activity compared to standard treatments like Ribavirin and Oseltamivir .

Propriétés

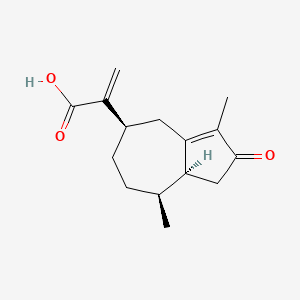

IUPAC Name |

2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSKBJBODQVBX-AXTRIDKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.